Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate
Description
Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate is a pyridine derivative characterized by a substituted aromatic ring system. The core structure includes a pyridine ring with methyl groups at positions 2 and 5, a phenyl group at position 6, and an ethyl ester moiety at position 2. Its structural features, such as the electron-withdrawing ester group and sterically demanding substituents, influence its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-4-19-16(18)14-10-11(2)15(17-12(14)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFJBORJXAHTOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate typically involves the reaction of 2,5-dimethylpyridine with phenylacetic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate with analogous compounds, focusing on structural variations, synthetic approaches, and physicochemical properties.
Structural and Functional Group Comparisons
Table 1: Key Structural Features and Similarity Scores of Analogous Compounds
| CAS No. | Compound Name | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 65416-85-5 | Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate | 0.86 | Thieno-pyridine fused ring; Boc-protected amino group |
| 271597-75-2 | Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate | N/A | p-Tolyl (methyl-phenyl) at position 6; no 5-methyl |
| 120533-76-8 | Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate | 0.60 | Indole core instead of pyridine; amino group at C6 |
| 193537-14-3 | Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 0.59 | Dihydropyridine ring; dual ester groups; benzyl substituent |
Key Observations:
The Boc-protected amino group may improve solubility in organic solvents but requires deprotection for further functionalization.
The absence of a 5-methyl group reduces steric hindrance, which could influence packing in crystalline phases .
The amino group at position 6 may facilitate nucleophilic reactions, unlike the methyl groups in the target compound .
Key Findings:
- The target compound’s synthesis likely shares similarities with Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate , as both may employ transition metal-catalyzed coupling for aryl group introduction .
- Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 193537-14-3) utilizes the Hantzsch method, which is less applicable to the fully aromatic target compound but highlights the role of reducing conditions in dihydropyridine formation .
Physicochemical and Application Differences
- Solubility: The thieno-pyridine derivative (CAS 65416-85-5) exhibits higher lipophilicity due to the sulfur atom and Boc group, making it more soluble in non-polar solvents than the target compound .
- Thermal Stability : The dihydropyridine analog (CAS 193537-14-3) is prone to oxidation, reducing its stability under aerobic conditions compared to the fully aromatic target compound .
- Biological Activity : Indole derivatives (e.g., CAS 120533-76-8) are more commonly associated with serotonin receptor interactions, whereas pyridine esters like the target compound are explored as kinase inhibitors or corrosion inhibitors .
Biological Activity
Ethyl 2,5-dimethyl-6-phenylpyridine-3-carboxylate (CAS No. 1195144-72-9) is a compound belonging to the pyridine derivative class, recognized for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17NO2
- Molecular Weight : 255.31 g/mol
The compound features a pyridine ring substituted with ethyl, methyl, and phenyl groups, which may influence its biological interactions and reactivity.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that derivatives of this compound exhibit significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that the presence of the phenyl group enhances its interaction with microbial targets, thereby increasing its potency as an antimicrobial agent.
Anti-inflammatory and Analgesic Effects
In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory and analgesic effects. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways. The mechanism appears to involve modulation of signaling pathways associated with inflammation, making it a candidate for further development in pain management therapies.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Calcium Channel Modulation : Preliminary findings suggest that the compound may act as a calcium channel blocker, inhibiting calcium influx into cells. This action could lead to various physiological effects, including vasodilation and reduced excitability in neuronal tissues.
- Protein Interaction : The compound is believed to interact with proteins involved in metabolic pathways. Such interactions may lead to inhibition or modulation of enzyme activities critical for cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus, E. coli | |
| Anti-inflammatory | Inhibition of cytokines | |
| Analgesic | Pain pathway modulation |
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, showcasing its potential as an effective antimicrobial agent in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
